molecular formula C11H19NO4 B8127892 1-[(Tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid

1-[(Tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid

Cat. No.: B8127892
M. Wt: 229.27 g/mol
InChI Key: CWNKDWYRPAZROQ-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid is a compound of significant interest in organic chemistry. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. This compound is particularly valuable in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions.

Preparation Methods

The synthesis of 1-[(Tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid typically involves the reaction of 2,2-dimethylazetidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

1-[(Tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents employed. For example, deprotection typically yields the free amine, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate linkage. The Boc group can be removed under acidic conditions, resulting in the formation of the free amine and the release of carbon dioxide and tert-butyl cation .

Comparison with Similar Compounds

1-[(Tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid can be compared to other Boc-protected compounds, such as:

    Boc-protected amino acids: These compounds also feature the Boc group and are used in peptide synthesis.

    Carbobenzoxy (Cbz)-protected compounds: Cbz is another common protecting group for amines.

    Fmoc-protected compounds: The fluorenylmethyloxycarbonyl (Fmoc) group is another protecting group used in peptide synthesis.

Properties

IUPAC Name

2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-7(8(13)14)11(12,4)5/h7H,6H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNKDWYRPAZROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CN1C(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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